1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol
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Overview
Description
1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol is an organic compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a bicyclo[2.2.1]heptane ring system, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.
Scientific Research Applications
1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic alcohol with similar structural features but different chemical properties.
Camphor: Another bicyclic compound with distinct applications and reactivity.
Isoborneol: A stereoisomer of borneol with unique chemical behavior
Uniqueness
1-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol is unique due to its specific bicyclic structure and the presence of both amine and alcohol functional groups.
Properties
Molecular Formula |
C13H25NO |
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Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H25NO/c1-9(15)8-14-11-7-10-5-6-13(11,4)12(10,2)3/h9-11,14-15H,5-8H2,1-4H3 |
InChI Key |
NJXCCGHKHZEURI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CC2CCC1(C2(C)C)C)O |
Origin of Product |
United States |
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